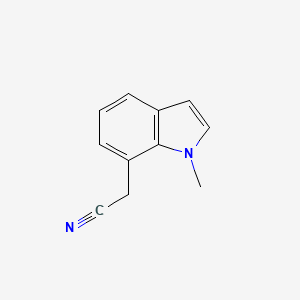

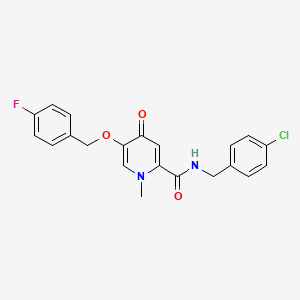

![molecular formula C20H16Cl2O2S B2363995 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 252026-44-1](/img/structure/B2363995.png)

2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Electrochemical Properties and Reactions

Polarographic Reduction and Sulfur-Sulfur Bond Fission : In a study by Persson (1978), the polarographic reduction of the S-oxides of diphenyl disulfide, which shares structural similarities with 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, showed sulfur-sulfur bond fission in ethanol. This implies potential applications in electrochemical processes and material science (Persson, 1978).

Electrochemical Reduction of Sulfides and Ethers : MiyakeMikio et al. (1979) investigated the reduction of sulfides and ethers, such as diphenyl sulfide, in alcohol solutions. This research could provide insights into the electrochemical behavior of related compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (MiyakeMikio et al., 1979).

Chemical Synthesis and Biocatalysis

Chiral Intermediate Synthesis : Miao et al. (2019) discussed the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanol, using a bacterial strain for highly stereoselective synthesis. This suggests potential applications in synthesizing chiral intermediates for pharmaceuticals (Miao et al., 2019).

Sulfinylation Processes : Noguchi et al. (1982) explored one-pot syntheses involving sulfinylation processes, which may be relevant to the synthesis and modification of compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Noguchi et al., 1982).

Spectroscopic and Material Science Applications

Complex Formation with Electron Donors : Ruostesuo et al. (1988) studied the hydrogen bonding and complex formation of halogenated alcohols with electron donors, which can be applied to understand the interactions of related compounds in material science and spectroscopy (Ruostesuo et al., 1988).

Antioxidant Profile Assessment : Christodouleas et al. (2015) modified DPPH and ABTS assays to assess the antioxidant profile of natural samples, which can be adapted for studying the antioxidant potential of compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Christodouleas et al., 2015).

Organometallic Chemistry and Cluster Formation

- Organooxotin Clusters Formation : Murugavel and Shanmugan (2008) described the formation of asymmetric organotin clusters, which might be relevant to the study of similar cluster formations in compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Murugavel & Shanmugan, 2008).

Quantum Chemical Analysis

- Quantum Chemical Characterization : Zhou Chang-hu (2013) conducted a quantum chemical analysis of a structurally similar compound, which could provide a theoretical basis for understanding the properties of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Zhou Chang-hu, 2013).

特性

IUPAC Name |

2-(2,6-dichlorophenyl)sulfinyl-1,1-diphenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2O2S/c21-17-12-7-13-18(22)19(17)25(24)14-20(23,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,23H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQNPUVUGMRWSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)C2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)

![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)

![Ethyl 4-({[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2363917.png)

![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2363927.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2363931.png)